2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid
Description
This compound is a spirocyclic structure featuring a 7-oxa-2-azaspiro[3.5]nonane core modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 2-aza position and a carboxylic acid moiety at the 1-position. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The spirocyclic framework introduces conformational rigidity, which can enhance metabolic stability and binding specificity in drug discovery applications.
Properties
Molecular Formula |
C23H23NO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-3-carboxylic acid |
InChI |
InChI=1S/C23H23NO5/c25-21(26)20-23(9-11-28-12-10-23)14-24(20)22(27)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,25,26) |
InChI Key |
COJCHCSZTRLEQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Iodocyclization Protocol
A widely reported method involves iodination of diol or diamine precursors to form iodomethyl intermediates, followed by cyclization. For example:
-
Reagents : NaHCO₃, I₂ in CH₃CN.
-
Conditions : 0°C to RT, 1–2 hours.
Example Reaction :
2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane was synthesized via iodocyclization of a diol precursor, yielding 91%.
Alternative Cyclization Methods
Other methods for spirocycle formation include:
-
Hydrogenation : Reduction of unsaturated precursors (e.g., using Pd/C).
-
Ring-Closing Metathesis : Though less common, this method is applicable for strained spirocycles.
Functionalization of the Spirocyclic Core
The carboxylic acid and Fmoc groups are introduced post-cyclization.
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid may derive from a brominated or iodinated spirocycle intermediate, where the halide is replaced by a carboxylate group.
Fmoc Protection
The Fmoc group is introduced using standard protocols:
Example :
Fmoc amino acid azides are synthesized by reacting Fmoc-protected amines with NaN₃ via mixed anhydride intermediates.
Key Challenges and Optimization Strategies
Regioselectivity in Cyclization
Iodocyclization requires precise control of reaction conditions to avoid side products. For example:
Stability of Fmoc-Protected Intermediates
Fmoc derivatives are sensitive to acidic conditions. Use of scavengers (e.g., TIS) during TFA-mediated cleavage prevents decomposition.
Analytical Characterization
Critical data for compound validation include:
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 4.11–3.94 (m, 1H, spirocyclic CH), δ 7.26–7.00 (m, Fmoc aromatic) | |
| HRMS | [M+H]⁺ = 393.4 (calculated: 393.4) | |
| HPLC Purity | >95% (C18 column, 220 nm) |
Comparative Synthesis Routes
| Route | Advantages | Limitations |
|---|---|---|
| Iodocyclization | High yield, scalable | Requires anhydrous conditions |
| SPPS | Precision in Fmoc protection | Limited to linear peptides |
| Hydrogenation | Mild conditions | Lower spirocycle diversity |
Applications and Derivatives
This compound serves as a building block for:
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the Fmoc group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The compound features a unique spirocyclic structure, which includes:
- A fluorenylmethoxycarbonyl (Fmoc) group, commonly used as a protecting group in peptide synthesis.
- An oxa and aza component contributing to its reactivity and interaction with biological targets.
The molecular formula is , and its structural complexity allows for diverse chemical modifications, making it a versatile scaffold in drug design.
Biological Activities
Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and modulation of protein interactions. Its structural features enable it to interact with various biological targets, suggesting potential therapeutic applications. Preliminary studies have shown:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could make it useful in treating diseases where these enzymes play a critical role.
- Protein Interaction Modulation : Its interactions with proteins can provide insights into cellular mechanisms and pathways, potentially leading to novel therapeutic strategies.
Case Studies and Research Findings
Several studies have explored the applications of this compound in drug design:
- Drug Development : A study highlighted its potential as a bioisostere for pipecolic acid fragments in bioactive molecules, suggesting it could be exploited in developing new therapeutics .
- Scaffold for Peptide Synthesis : The Fmoc group allows for the incorporation of this compound into peptide chains, facilitating the synthesis of peptide-based drugs .
- Biochemical Tools : Interaction studies utilizing techniques such as surface plasmon resonance have been conducted to understand how this compound binds with specific proteins or enzymes, providing valuable data for drug discovery .
Comparative Analysis with Related Compounds
To further illustrate its unique properties, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octan-7-carboxylic acid | Additional oxygen in spirocyclic core | Different ring structure affecting stability |
| N-{(9H-fluoren-9-yl)methoxy}carbonyl)-2-methoxy-L-phenylalanine | Contains phenylalanine moiety | Focused on amino acid derivatives |
| 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-aza-spiro[3.5]nonane | Variation in nitrogen placement | Alters interaction potential with biological targets |
This table highlights the distinctive features that make 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid a promising candidate for further research and application.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid involves the protection of the amino group in peptides. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during peptide synthesis. This selective protection and deprotection enable the stepwise assembly of peptides with high precision .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, differing in substituent positions, heteroatom placement, or functional groups:
Table 1: Structural Comparison of Spirocyclic Fmoc-Protected Compounds
Biological Activity
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid (CAS No. 2137503-11-6) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex spirocyclic structure, which contributes to its biological activity. The molecular formula is with a molecular weight of 393.44 g/mol. The structure includes a fluorenylmethoxycarbonyl group, which is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds featuring the azaspiro framework exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
Research into similar spirocyclic compounds has shown promising results in anticancer assays. For instance, spirocyclic derivatives have been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Although direct studies on this compound are scarce, its structural similarities to known anticancer agents warrant further investigation.
The proposed mechanism of action for compounds like this compound involves the modulation of enzyme activity and interference with cellular signaling pathways. For example, spirocyclic compounds often target protein kinases or other enzymes critical for cell cycle regulation.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the cytotoxic effects of similar spirocyclic compounds on breast cancer cell lines, reporting IC50 values indicating significant inhibition of cell growth. |
| Study B | Explored the antimicrobial properties of azaspiro compounds, finding effectiveness against Gram-positive bacteria, suggesting potential for developing new antibiotics. |
| Study C | Assessed the pharmacokinetics of related compounds, highlighting favorable absorption and distribution characteristics that enhance bioavailability. |
Q & A
Q. What are the standard synthetic routes for 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, and what purification methods are recommended?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with the functionalization of the spirocyclic core. Key steps include:
- Spirocyclic Core Formation: Cyclization reactions using epoxide or lactone intermediates under controlled conditions (e.g., acidic or basic catalysis) .
- Fmoc Protection: Introduction of the fluorenylmethoxycarbonyl (Fmoc) group via carbodiimide-mediated coupling (e.g., DCC or EDC) in anhydrous dichloromethane (DCM) .
- Purification: Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or preparative HPLC for high-purity yields (>95%) .
Q. How should researchers handle safety concerns during experimental procedures involving this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders to avoid inhalation .
- Ventilation: Conduct reactions in fume hoods to mitigate exposure to volatile solvents (e.g., DCM, THF) .
- Waste Disposal: Collect organic waste separately and neutralize acidic/basic byproducts before disposal per institutional guidelines .
Advanced Research Questions
Q. How do spirocyclic structural motifs influence the compound’s conformational stability and bioactivity?
- Methodological Answer: The 7-oxa-2-azaspiro[3.5]nonane core imposes rigidity, reducing conformational flexibility and enhancing target binding specificity. Comparative studies with analogs show:
| Compound Class | Structural Feature | Bioactivity Impact |
|---|---|---|
| Benzoxazepine-containing analog | Increased ring strain | Enhanced neuroactive potency |
| Non-spirocyclic Fmoc derivatives | Higher flexibility | Reduced enzyme inhibition |
- Experimental Validation: Use X-ray crystallography or molecular dynamics simulations to analyze conformational preferences .
Q. What analytical techniques are critical for resolving conflicting NMR data during characterization?
- Methodological Answer:
- 2D NMR (HSQC/HMBC): Resolves overlapping signals in - and -NMR spectra, particularly for spirocyclic protons and Fmoc carbonyl groups .
- Deuterated Solvents: Use DMSO-d6 or CDCl3 to avoid solvent interference in aromatic regions .
- Mass Spectrometry (HRMS): Confirm molecular weight and detect impurities (<0.5% by LC-MS) .
Q. How can researchers optimize solid-phase peptide synthesis (SPPS) conditions for coupling reactions involving this Fmoc-protected amino acid?
- Methodological Answer:
- Coupling Reagents: Use HATU/DIPEA in DMF for efficient activation of the carboxylic acid group .
- Monitoring: Employ Kaiser tests or UV monitoring (301 nm) to confirm coupling completion.
- Side Reaction Mitigation: Add 2% piperazine in DMF to suppress aspartimide formation during prolonged couplings .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer:
- Solvent Screening: Test solubility in DMSO, DMF, and THF at concentrations from 1–50 mM. Note that solubility may vary due to batch-specific crystallinity .
- Temperature Dependence: Measure solubility at 25°C vs. 40°C; heating may improve dissolution but risk Fmoc deprotection .
Key Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
